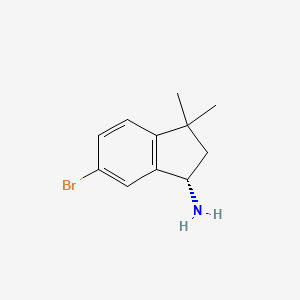
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 6th position and two methyl groups at the 3rd position of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position. The subsequent amination step can be carried out using ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of hydroxyl, thiol, or amino derivatives.
Scientific Research Applications
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine: The parent compound without halogen substitution.
Uniqueness
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-chiral or differently substituted counterparts.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1S)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
LQAAYVHKGNYMPY-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=C1C=CC(=C2)Br)N)C |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12993540.png)
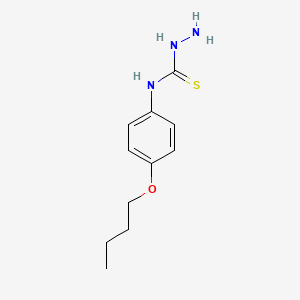
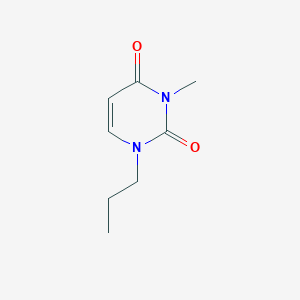
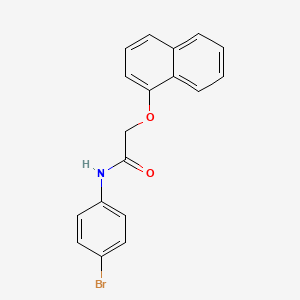
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)
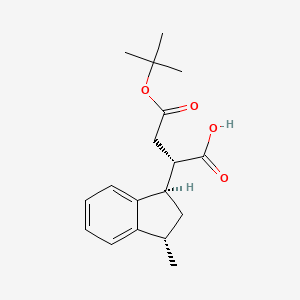
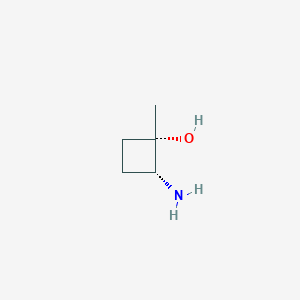
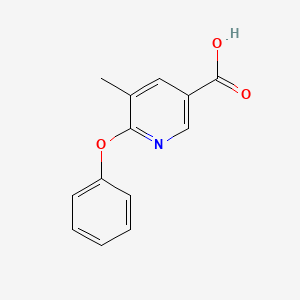
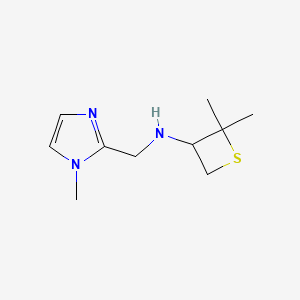
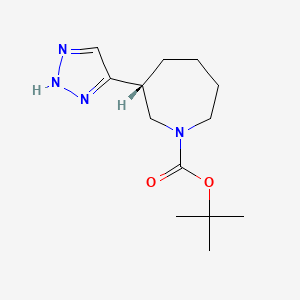
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)
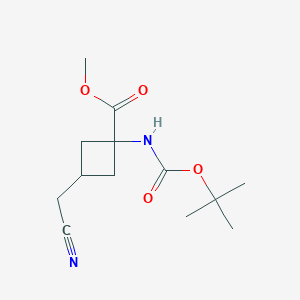
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
